
(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
カタログ番号:
B2968037
CAS番号:
1515206-88-8
分子量:
181.21
InChIキー:
GXRLAXOTOHSNQU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H12FNO. It has a molecular weight of 181.21 . The compound is related to 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, which has a molecular weight of 239.12 .
Molecular Structure Analysis
The InChI code for the related compound 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This provides some insight into the molecular structure of the compound.科学的研究の応用
Fluorescent Labeling and Detection
- Fluorogenic Labeling for Amino Acids : A study used 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals, demonstrating the potential of quinoline derivatives for fluorescent labeling in biomedical analysis (Gatti et al., 2004).
Analytical Chemistry Applications
- Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, was identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).
Luminescence and Energy Transfer
- Terbium Luminescence : Research on polymer ligands containing quinolinone fluorophores has explored their use in enhancing terbium luminescence, indicating applications in materials science and luminescent probes (Výprachtický et al., 2006).
Excited-State Proton Transfer
- Proton Transfer Dynamics : The excited-state proton transfer (ESPT) reaction of 7-hydroxyquinoline mediated by methanol molecules in room temperature ionic liquids showcases the complex dynamics of proton transfer that could be relevant in understanding solvent interactions and reaction mechanisms (Bhattacharya & Samanta, 2008).
Methanol Utilization
- Methanol as a C1 Source : An electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source, demonstrates the versatility of methanol in organic synthesis and its potential in generating functionalized heterocycles (Liu et al., 2021).
特性
IUPAC Name |
(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRLAXOTOHSNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1CO)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyr...
Cat. No.: B2967957
CAS No.: 923680-65-3
1-(4-(3-(Cyclopentylamino)-2-hydroxypropoxy)phenyl)etha...
Cat. No.: B2967960
CAS No.: 1052509-83-7
6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]...
Cat. No.: B2967961
CAS No.: 953888-58-9
1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluor...
Cat. No.: B2967962
CAS No.: 1241281-02-6
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2967957.png)
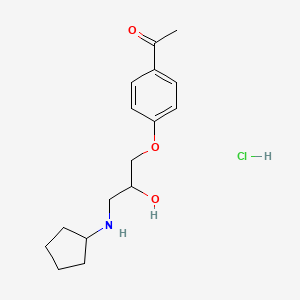
![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)
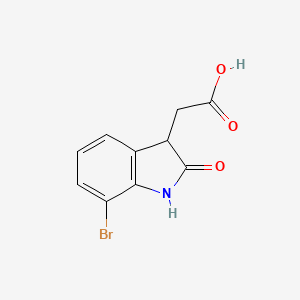
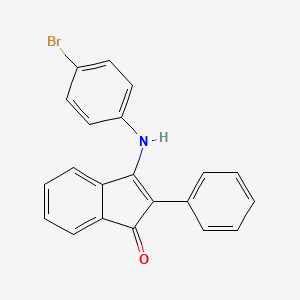
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)

![ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2967968.png)
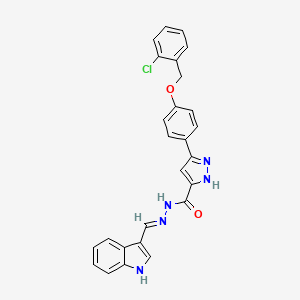
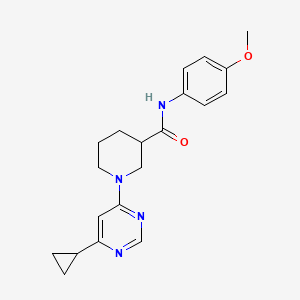
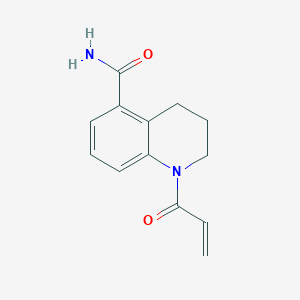
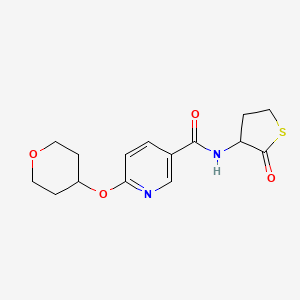
![1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2967976.png)
